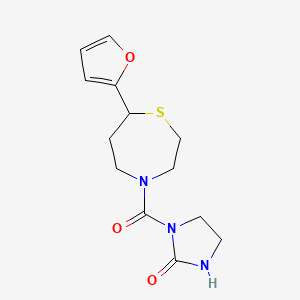
N-(4-cyanothian-4-yl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanothian-4-yl)-1-benzofuran-2-carboxamide, commonly known as CTB, is a chemical compound that has gained significant attention in the scientific research community due to its diverse range of applications. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. CTB has been extensively studied for its potential therapeutic applications in the treatment of cancer and other diseases.
作用機序
CTB exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream targets, thereby inhibiting kinase activity. CTB has been shown to be a selective inhibitor of several protein kinases, including Akt, mTOR, and PDK1.
Biochemical and Physiological Effects:
CTB has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on protein kinases, CTB has been found to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed. CTB has also been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
CTB has several advantages as a research tool. It is a potent and selective inhibitor of protein kinases, making it a valuable tool for studying kinase signaling pathways. CTB is also readily available and has been extensively characterized in vitro and in vivo. However, there are some limitations to the use of CTB in lab experiments. It can be cytotoxic at high concentrations and may have off-target effects on other proteins. Additionally, the use of CTB may not accurately reflect the effects of genetic knockdown or knockout of the target kinase.
将来の方向性
There are several future directions for research on CTB. One area of interest is the development of CTB derivatives with improved potency and selectivity. Another area of research is the identification of new targets for CTB, particularly in the context of cancer therapy. Additionally, there is potential for the use of CTB in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Overall, CTB represents a promising tool for the study of protein kinases and the development of novel cancer therapies.
合成法
The synthesis of CTB involves the reaction of 2-aminothiophene-4-carboxylic acid with 2-hydroxybenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with cyanogen bromide to form the desired compound, CTB. This synthesis method has been optimized for high yield and purity, making CTB readily available for scientific research.
科学的研究の応用
CTB has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the activity of several protein kinases that are involved in the regulation of cancer cell growth and survival. In particular, CTB has been found to be a potent inhibitor of the Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a critical role in the regulation of cell growth and survival, making it an attractive target for cancer therapy.
特性
IUPAC Name |
N-(4-cyanothian-4-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-10-15(5-7-20-8-6-15)17-14(18)13-9-11-3-1-2-4-12(11)19-13/h1-4,9H,5-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFYCUJZZBNVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanothian-4-yl)-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2922297.png)
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2922298.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2922300.png)
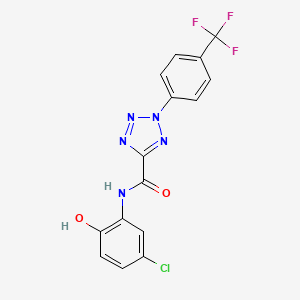
![N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2922302.png)
![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2922303.png)
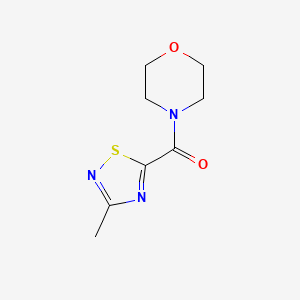

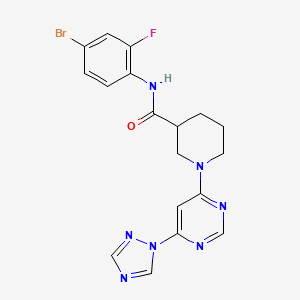
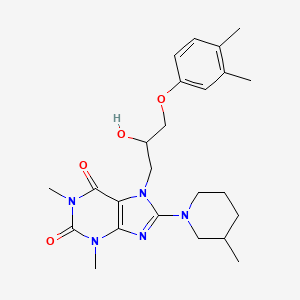
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2922314.png)


